molecular formula C8H6FNO B069021 4-Fluoro-2-methoxybenzonitrile CAS No. 191014-55-8

4-Fluoro-2-methoxybenzonitrile

Cat. No. B069021
M. Wt: 151.14 g/mol
InChI Key: HGBKZVIQHCUHRI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H6FNO. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxybenzonitrile consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 2nd position. The nitrile group is attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybenzonitrile is an off-white crystalline solid. It has a melting point of 75 °C and a predicted boiling point of 239.2±20.0 °C. The predicted density is 1.18±0.1 g/cm3 .

Scientific Research Applications

  • Energetic and Structural Studies : The standard molar enthalpies of formation, vaporization, or sublimation of 4-fluorobenzonitrile were derived from combustion energies and high-temperature calorimetry. This study provides insights into the thermodynamic properties of compounds like 4-Fluoro-2-methoxybenzonitrile (M. Ribeiro da Silva et al., 2012).

  • Arylation of Fluorinated Benzonitriles : Phenylation of fluorobenzonitriles using benzonitrile radical anions in liquid ammonia was demonstrated. This process is significant for creating fluorinated cyanobisarenes, which could be related to the reactivity of 4-Fluoro-2-methoxybenzonitrile (R. Y. Peshkov et al., 2019).

  • Synthesis of 2-Amino-4-Quinazolinones : Starting from a compound similar to 4-Fluoro-2-methoxybenzonitrile, a series of o-fluorobenzoic acid derivatives and 2-amino-4-quinazolinone derivatives were synthesized. This highlights the potential of 4-Fluoro-2-methoxybenzonitrile in synthesizing heterocyclic compounds (M. Fray et al., 2006).

  • Synthesis and Anti-tumor Activities : The study explored the synthesis of novel 4-aminoquinazoline derivatives using reactions that could be relevant to manipulating 4-Fluoro-2-methoxybenzonitrile for potential antitumor activities (W. Li, 2015).

  • Synthesis of Hepatitis B Inhibitor : A method for synthesizing a compound structurally similar to 4-Fluoro-2-methoxybenzonitrile was developed, indicating potential applications in antiviral therapy, particularly against Hepatitis B (A. Ivashchenko et al., 2019).

  • Radiofluorination for Radiopharmaceuticals : A study on 4-fluorobenzonitrile oxide highlighted its application in radiofluorination, relevant for creating radiopharmaceuticals, which could extend to compounds like 4-Fluoro-2-methoxybenzonitrile (B. Zlatopolskiy et al., 2012).

Safety And Hazards

4-Fluoro-2-methoxybenzonitrile is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It may cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKZVIQHCUHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382584
Record name 4-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybenzonitrile

CAS RN

191014-55-8
Record name 4-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of intermediate 126, 1-bromo-4-fluoro-2-methoxybenzene (9.0 g) in N-methylpyrrolidone (100 mL, Sure Seal; Aldrich) was added CuCN (6.6 g, 73.7 mmol, 1.8 eq.; Aldrich), and the mixture stirred at 180° C. under anhydrous nitrogen for 5.5 hrs. After cooling, 14% aqueous NH4OH (330 mL) was added and stirring continued for 45 min at room temperature. The mixture was extracted with ether (100 mL×3), and the combined extracts washed sequentially with dilute aqueous NH4OH, dilute HCl and brine, then dried (MgSO4), and concentrated to provide the title compound (5.2 g, Yield 85% in 2 steps) as a white solid: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.91 (3H, s, OMe), 6.69 (1H, dd, J=2.3 Hz, J=10.5 Hz, Ar—H), 6.72 (1H, dt, J=2.5 Hz, J=J=8.0 Hz, Ar—H), 7.55 (1H, dd, J=6.5 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 56.49, 98.16, 100.06, 100.27, 108.31, 108.50, 115.83 135.37, 135.46, 163.25, 163.34 165.47, 167.50. An analytical sample was obtained by trituration with ether: Anal. calcd for C8H6FNO: C, 63.57; H, 4.00; N, 9.26; found: C, 63.36; H, 3.91; N, 9.16.
[Compound]
Name
intermediate 126
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-fluoro-2-methoxybenzene (9.0 g) in N-methylpyrrolidone (100 mL, Sure Seal; Aldrich) was added CuCN (6.6 g, 73.7 mmol, 1.8 eq.; Aldrich), and the mixture stirred at 180° C. under anhydrous nitrogen for 5.5 hrs. After cooling, 14% aqueous NH4OH (330 mL) was added and stirring continued for 45 min at room temperature. The mixture was extracted with ether (100 mL×3), and the combined extracts washed sequentially with dilute aqueous NH4OH, dilute HCl and brine, then dried (MgSO4), and concentrated to provide the title compound (5.2 g, Yield 85% in 2 steps) as a white solid: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.91 (3H, s, OMe), 6.69 (1H, dd, J=2.3 Hz, J=10.5 Hz, Ar—H), 6.72 (1H, dt, J=2.5 Hz, J=J=8.0 Hz, Ar—H), 7.55 (1H, dd, J=6.5 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 56.49, 98.16, 100.06, 100.27, 108.31, 108.50, 115.83 135.37, 135.46, 163.25, 163.34 165.47, 167.50. An analytical sample was obtained by trituration with ether: Anal. calcd for C8H6FNO: C 63.57, H 4.00, N 9.26; found: C 63.36, H 3.91, N 9.16.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-4-fluoro-2-methoxybenzene (25 g, 0.12 mol) in 250 mL of DMF was added Zn(CN)2 (28.6 g, 0.240 mol) and Pd(PPh3)4 (7.05 g, 6.10 mmol) at one portion and the reaction was charged with Ar and heated to 100° C. for 10 hours. Then the reaction was poured into 1 L of EtOAc and filtered through a kieselguhr pad. The filtrate was washed with water, brine, dried and concentrated to solid, which was purified by silica gel column to give 4-fluoro-2-methoxybenzonitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
catalyst
Reaction Step One
Quantity
7.05 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
Practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine 1 and the corresponding 2‐methylsulfonyl analog 2 are reported. The methylthio moiety was introduced regioselectively by …
Number of citations: 9 www.tandfonline.com
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
… Therefore while the necessary product (IIa) was isolated after the cyanation of the bromides (Xa, XIa) and the demethylation of the nitriles, 4-fluoro-2-methoxybenzonitrile (XIVa) was …
Number of citations: 14 www.tandfonline.com
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… The solvent was removed under reduced pressure to give an undefined 5:4 mixture of 2-fluoro-4-methoxybenzonitrile 2d and 4-fluoro-2-methoxybenzonitrile 8 (1.20 g, 72% combined …
Number of citations: 33 onlinelibrary.wiley.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
We have discovered a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear …
Number of citations: 99 pubs.acs.org
J Lin, W Lu, JA Caravella, AM Campbell… - Journal of Medicinal …, 2019 - ACS Publications
… A solution of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride 71 (201 mg, 0.776 mmol) and 4-fluoro-2-methoxybenzonitrile (236 mg, 1.56 mmol) in DMSO (5 mL) was …
Number of citations: 32 pubs.acs.org
T Rühl, W Deuther-Conrad… - Organic and …, 2012 - orgmedchemlett.springeropen.com
The endocannabinoid system is involved in many physiological and pathological processes. Two receptors (cannabinoid receptor type 1 (CB1) and type 2 (CB2)) are known so far. …
Number of citations: 37 orgmedchemlett.springeropen.com
MJRP Queiroz, RC Calhelha, G Kirsch - Tetrahedron, 2007 - Elsevier
… The latter gave a mixture of 2-fluoro-4-methoxybenzonitrile and 4-fluoro-2-methoxybenzonitrile by treatment with sodium methoxide, which was used without purification to obtain …
Number of citations: 28 www.sciencedirect.com
CM Kormos, C Jin, JP Cueva, SP Runyon… - Journal of medicinal …, 2013 - ACS Publications
There is continuing interest in the discovery and development of new κ opioid receptor antagonists. We recently reported that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines …
Number of citations: 14 pubs.acs.org
Z Huang, RB Williams, SM Martin… - Journal of Medicinal …, 2018 - ACS Publications
Bifidenone is a novel natural tubulin polymerization inhibitor that exhibits antiproliferative activity against a range of human cancer cell lines, making it an attractive candidate for …
Number of citations: 5 pubs.acs.org
S Yamamoto, H Kobayashi, T Kaku, K Aikawa… - Bioorganic & medicinal …, 2013 - Elsevier
We designed and synthesized a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives D and evaluated their potential as novel androgen receptor (AR) antagonists therapeutically …
Number of citations: 16 www.sciencedirect.com

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